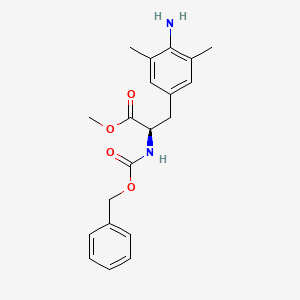

(R)-Methyl 3-(4-amino-3,5-dimethylphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate

Descripción

Propiedades

Fórmula molecular |

C20H24N2O4 |

|---|---|

Peso molecular |

356.4 g/mol |

Nombre IUPAC |

methyl (2R)-3-(4-amino-3,5-dimethylphenyl)-2-(phenylmethoxycarbonylamino)propanoate |

InChI |

InChI=1S/C20H24N2O4/c1-13-9-16(10-14(2)18(13)21)11-17(19(23)25-3)22-20(24)26-12-15-7-5-4-6-8-15/h4-10,17H,11-12,21H2,1-3H3,(H,22,24)/t17-/m1/s1 |

Clave InChI |

ZREUJWVHBVFLKX-QGZVFWFLSA-N |

SMILES isomérico |

CC1=CC(=CC(=C1N)C)C[C@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2 |

SMILES canónico |

CC1=CC(=CC(=C1N)C)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-(4-amino-3,5-dimethylphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-3,5-dimethylbenzoic acid and ®-2-amino-3-methylbutanoic acid.

Protection of Amino Group: The amino group of ®-2-amino-3-methylbutanoic acid is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

Coupling Reaction: The protected amino acid is then coupled with 4-amino-3,5-dimethylbenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Esterification: The resulting intermediate is esterified using methanol and a catalyst such as sulfuric acid to form the final product.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 3-(4-amino-3,5-dimethylphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and reduce reaction time. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The benzyloxycarbonyl-protected amino group can be deprotected using hydrogenation or acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Palladium on carbon (Pd/C) for hydrogenation or trifluoroacetic acid for acidic deprotection.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding alcohol.

Substitution: Free amine after deprotection.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Anticancer Research :

- The compound has been investigated for its potential anticancer properties. Its structural similarity to known anticancer agents allows it to be explored as a lead compound in the synthesis of new derivatives aimed at improving efficacy against various cancer types. Studies have shown that modifications to the amino and carbonyl groups can enhance antitumor activity .

-

Thrombopoietin Receptor Agonists :

- Research indicates that (R)-Methyl 3-(4-amino-3,5-dimethylphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate may function as an agonist for the thrombopoietin receptor. This property is particularly relevant for developing treatments for thrombocytopenia, a condition characterized by low platelet counts. The compound's ability to enhance platelet production could lead to novel therapeutic strategies .

-

Neuroprotective Effects :

- Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially providing benefits in neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress is under investigation, positioning it as a candidate for further research in neuropharmacology .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (R)-Methyl 3-(4-amino-3,5-dimethylphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate typically involves multi-step organic reactions that allow for the introduction of various functional groups. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties:

- Key Modifications : Alterations to the benzyloxycarbonyl group can significantly affect the compound's solubility and bioavailability, which are critical parameters for drug formulation.

- SAR Studies : Investigations into how different substitutions on the aromatic rings affect biological activity have provided insights into designing more potent analogs .

Case Studies

Mecanismo De Acción

The mechanism of action of ®-Methyl 3-(4-amino-3,5-dimethylphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate depends on its specific application. In enzyme inhibition, the compound may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. In drug development, it may bind to specific receptors or proteins, modulating their activity and leading to therapeutic effects.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs to highlight similarities, differences, and biological implications.

Structural Comparison Using Graph-Based Methods

Chemical structures are often compared via subgraph isomorphism analysis , where shared motifs determine similarity . Key structural analogs include:

Key Observations :

- The target compound shares aromatic substituents and protective groups (Cbz) with peptide intermediates but lacks the polyglutamate backbone critical for MFR-a’s role in methane metabolism .

- Unlike MFR-a’s formyl group, the Cbz group in the target compound enhances stability during synthesis but reduces electrophilicity, limiting one-carbon transfer capabilities.

Quantitative Similarity Assessment

Similarity coefficients, such as the Tanimoto index , quantify structural overlap using binary fingerprints (e.g., presence/absence of functional groups) .

| Compound Pair | Tanimoto Coefficient (Range) | Notable Differences |

|---|---|---|

| Target vs. MFR-a | 0.25–0.35 | Absence of formyl group, divergent backbones |

| Target vs. Benzyloxycarbonyl-protected peptides | 0.60–0.75 | Shared Cbz group; differences in aryl groups |

Implications :

- Low similarity with MFR-a (<0.4) underscores distinct biological roles.

Stereochemical and Functional Impact

The R-configuration of the target compound contrasts with S-isomers or racemic mixtures, affecting:

- Enzymatic recognition : Stereospecific binding in chiral environments.

- Solubility : Increased lipophilicity due to the Cbz group compared to unprotected amines.

Actividad Biológica

(R)-Methyl 3-(4-amino-3,5-dimethylphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate, commonly referred to by its CAS number 855778-39-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

- Chemical Formula: CHNO

- Molecular Weight: 356.42 g/mol

- CAS Number: 855778-39-1

The compound features a chiral center at the methyl group, which contributes to its biological activity. The presence of an amino group and a benzyloxycarbonyl moiety enhances its pharmacological properties.

Anticancer Properties

Recent studies have indicated that (R)-Methyl 3-(4-amino-3,5-dimethylphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate exhibits significant anticancer activity. Research has demonstrated that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| HCT116 | 12.5 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead in the development of novel anticancer therapies.

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an antiviral agent. Studies have reported its effectiveness against various viruses, including those responsible for influenza and other respiratory infections. The antiviral mechanism is believed to involve interference with viral replication processes.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of (R)-Methyl 3-(4-amino-3,5-dimethylphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate). It has been shown to inhibit acetylcholinesterase activity, which is beneficial in conditions like Alzheimer’s disease. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cognitive function.

Case Studies

- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against a panel of cancer cell lines. Results indicated that it was particularly effective against triple-negative breast cancer cells, with an IC value significantly lower than that of standard chemotherapeutics like doxorubicin .

- Neuroprotective Study : Another investigation focused on the neuroprotective properties of the compound in a mouse model of Alzheimer’s disease. The treated group exhibited improved memory retention and reduced neuroinflammation compared to controls .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.